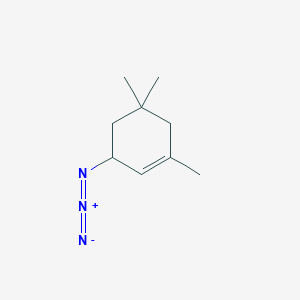
3-Azido-1,5,5-trimethyl-1-cyclohexene
Cat. No. B8606801
Key on ui cas rn:
185447-96-5
M. Wt: 165.24 g/mol
InChI Key: JEJFZVQTFXLFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06828462B2
Procedure details


To a cooled (0° C.) suspension of sodium azide (0.81 g, 12.5 mmol) in CH2Cl2 (5 ml) was added dropwise 53% aqueous H2SO4 (8 ml). The mixture was stirred for 10 min, then a solution of 3,5,5-trimethyl-2-cyclohexanol (33) (0.70 g, 5 mmol) in CH2Cl2 (8 ml) was added. The mixture was stirred for 20 h, poured into ice water, neutralized with aqueous NH4OH and extracted with CH2Cl2. The extract was washed with brine and dried over MgSO4. Filtration and evaporation of the solvent keeping the temperature below 25° C. gave an oil which was separated by column chromatography on silica gel (light petroleum ether). A fraction with Rf 0.8 (hexane) was collected. Evaporation of the solvent gave 34 as a colorless oil (0.365 g, 44%). 1H NMR (CDCl3, TMS): 0.89 and 1.01 (total 6H, both s, 5,5-CH3); 1.34 (1H, m, c-4-CH); 1.55-1.95 (3H, m, 4-CH, 6-CH2); 1.71 (3H, s, 1-CH3); 3.90 (1H, m, 3-CH) and 5.39 ppm (1H, s, C═CH).





[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].OS(O)(=O)=O.[CH3:10][CH:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[CH2:14][CH2:13][CH:12]1O.[NH4+].[OH-]>C(Cl)Cl>[N:1]([CH:13]1[CH2:14][C:15]([CH3:18])([CH3:17])[CH2:16][C:11]([CH3:10])=[CH:12]1)=[N+:2]=[N-:3] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.81 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1C(CCC(C1)(C)C)O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To a cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 20 h
|
|
Duration
|
20 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 25° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated by column chromatography on silica gel (light petroleum ether)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A fraction with Rf 0.8 (hexane) was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C1C=C(CC(C1)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.365 g | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

